2-Chloro-4-fluoro-N-methylaniline Hydrochloride: A Privileged Scaffold in Precision Medicine
2-Chloro-4-fluoro-N-methylaniline Hydrochloride: A Privileged Scaffold in Precision Medicine
Topic: 2-Chloro-4-fluoro-N-methylaniline hydrochloride: Technical Monograph & Application Guide Content Type: Technical Whitepaper / Process Chemistry Guide Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists.
Executive Summary
In the landscape of modern medicinal chemistry, 2-Chloro-4-fluoro-N-methylaniline hydrochloride (CAS 2402837-60-7) has emerged as a high-value building block, particularly in the development of next-generation kinase inhibitors and DNA repair modulators (e.g., Polymerase Theta inhibitors). Its structural uniqueness lies in the specific orchestration of halogen atoms—an ortho-chlorine for steric locking and a para-fluorine for metabolic blocking—combined with an N-methyl group that modulates lipophilicity and hydrogen bond donor capacity.
This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, validated synthetic routes, analytical characterization, and critical role in pharmaceutical synthesis.
Chemical Identity & Physicochemical Profile
The hydrochloride salt form is often preferred in process chemistry for its enhanced stability and crystallinity compared to the free base oil.
| Property | Technical Specification |
| Chemical Name | 2-Chloro-4-fluoro-N-methylaniline hydrochloride |
| CAS Number (HCl Salt) | 2402837-60-7 |
| CAS Number (Free Base) | 823189-16-8 |
| Molecular Formula | C₇H₈ClFN[1] · HCl (Salt) / C₇H₇ClFN (Base) |
| Molecular Weight | 196.05 g/mol (Salt) / 159.59 g/mol (Base) |
| Appearance | Off-white to pale pink hygroscopic solid (Salt) |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |
| pKa (Calculated) | ~2.7 (Aniline nitrogen is weakly basic due to electron-withdrawing halogens) |
| SMILES | CNc1ccc(F)cc1Cl.Cl |
| InChI Key | YVVKDPSCNAOEOK-UHFFFAOYSA-N (Free Base) |
Synthetic Methodologies & Process Chemistry
The synthesis of 2-Chloro-4-fluoro-N-methylaniline requires precise control to avoid over-methylation (forming the N,N-dimethyl impurity) or under-reaction. Below are the two industry-standard protocols.
Method A: Reductive Amination (Preferred for High Purity)
This method minimizes side reactions and is scalable for GMP production. It utilizes 2-chloro-4-fluoroaniline as the starting material.[2][3]
Protocol:
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Imine Formation: Charge a reactor with 2-chloro-4-fluoroaniline (1.0 eq) and Paraformaldehyde (1.2 eq) in Methanol. Reflux at 65°C for 2 hours to form the intermediate benzoxazine or imine species.
-
Reduction: Cool to 0°C. Slowly add Sodium Borohydride (NaBH₄, 1.5 eq) or Sodium Cyanoborohydride (mild agent).
-
Workup: Quench with dilute HCl. The product precipitates or is extracted as the free base, then converted to the HCl salt using 4M HCl in Dioxane.
Method B: Nucleophilic Substitution (Traditional)
Direct alkylation with Methyl Iodide (MeI).
-
Critique: This method often yields a mixture of mono- and di-methylated products, requiring difficult chromatographic separation. It is not recommended for late-stage pharmaceutical intermediates unless strict stoichiometry control is applied.
Process Flow Diagram (Graphviz)
Caption: Figure 1. Optimized reductive amination pathway for the synthesis of 2-Chloro-4-fluoro-N-methylaniline HCl.
Analytical Characterization & Quality Control
To ensure the material meets "Pharma Grade" standards (>98% purity), the following analytical markers must be verified.
1. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
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Diagnostic Peak: A singlet or doublet (if coupling with NH) at δ ~2.7-2.9 ppm corresponding to the N-methyl group (3H) .
-
Aromatic Region:
-
δ ~6.5-7.5 ppm: Three distinct signals. The coupling constants (
) will reveal the 1,2,4-substitution pattern. -
Look for: A doublet of doublets (dd) for the proton between Cl and F.
-
-
Impurity Check: Absence of a singlet at ~3.0 ppm (indicative of N,N-dimethyl impurity).
2. HPLC Purity Profile
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
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Mobile Phase: Gradient Acetonitrile / Water (0.1% TFA).
-
Retention Time: The N-methyl derivative typically elutes slightly later than the primary amine due to increased lipophilicity.
Applications in Drug Discovery
This scaffold is not merely a solvent or reagent; it is a Pharmacophore Modulator .
Case Study: DNA Polymerase Theta (Polθ) Inhibitors
Recent patent literature (e.g., US 2022/0098154) highlights the use of 2-Chloro-4-fluoro-N-methylaniline as a key starting material for synthesizing inhibitors of Polθ, a target for homologous recombination-deficient cancers (BRCA mutations).
Mechanism of Action Contribution:
-
Metabolic Stability: The para-fluorine atom blocks cytochrome P450 oxidation at the most reactive site of the aniline ring.
-
Conformational Lock: The ortho-chlorine atom introduces steric bulk, forcing the N-methyl group into a specific conformation that favors binding to the hydrophobic pocket of the kinase or enzyme active site.
-
Solubility: The N-methyl group reduces the crystal lattice energy compared to the primary amine, often improving the solubility of the final drug candidate.
Synthesis Workflow for Polθ Inhibitor
Caption: Figure 2. Application of the title compound in the synthesis of Polθ inhibitors via an acetamide intermediate.[3]
Safety & Handling Protocol
Hazard Classification (GHS):
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Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).
-
Skin/Eye Irritation: Category 2.
-
Target Organ Toxicity: Blood (Methemoglobinemia).
Standard Operating Procedure (SOP):
-
Engineering Controls: All weighing and transfer operations must be conducted inside a certified Fume Hood or Glovebox .
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A P100 respirator is required if working outside a hood.
-
Decontamination: Spills should be treated with dilute acetic acid followed by absorption with vermiculite. Do not use bleach (potential for chloroamine formation).
References
-
Fluorochem Ltd. (2024).[4] Safety Data Sheet: 2-Chloro-4-fluoro-N-methylaniline (CAS 823189-16-8).[5][6] Retrieved from
-
BLD Pharm. (2024). Product Specification: 2-Chloro-4-fluoro-N-methylaniline hydrochloride (CAS 2402837-60-7).[1][5][7][8] Retrieved from
-
Zhou, H., et al. (2022). Acetamido derivatives as DNA Polymerase Theta Inhibitors. US Patent Application 2022/0098154.[3] Retrieved from [3]
-
PrepChem. (2023). General methods for the synthesis of N-methyl anilines via reductive amination. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-Chloro-4-fluoroaniline (Precursor). Retrieved from
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- 3. patents.justia.com [patents.justia.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 2901100-21-6|2-Chloro-3-fluoro-N-methylaniline hydrochloride|BLD Pharm [bldpharm.com]
- 6. 823189-16-8 | Benzenamine, 2-chloro-4-fluoro-N-methyl- | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
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- 8. 기타수입시약 > 2-chloro-4-fluoro-N-methylaniline hydrochloride | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]
